

Mitiglinide's Impact on Pancreatic β-Cell Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mitiglinide Calcium Hydrate	
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This guide provides an in-depth analysis of the electrophysiological effects of mitiglinide on pancreatic β -cells. Mitiglinide, a meglitinide analogue, is a rapid-acting insulin secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β -cells, leading to a cascade of events that culminates in insulin exocytosis.

Core Mechanism of Action: KATP Channel Inhibition

Mitiglinide exerts its primary effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β -cell KATP channel, a hetero-octameric complex formed by four Kir6.2 poreforming subunits and four SUR1 regulatory subunits. This binding event inhibits the channel's activity, reducing the outward flow of potassium ions.[1][2][3][4] The consequent decrease in potassium permeability leads to the depolarization of the β -cell membrane.[1][2] This depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium.[1][2] The subsequent rise in intracellular calcium concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules.[1][2][3]

Quantitative Analysis of Mitiglinide's Effects

The following tables summarize the key quantitative data regarding mitiglinide's interaction with KATP channels and its impact on insulin secretion.



Table 1: Inhibitory Concentration (IC50) of Mitiglinide on KATP Channel Subtypes

KATP Channel Subtype	Cell Type	IC50 (nM)	Reference
Kir6.2/SUR1 (pancreatic β-cell type)	COS-1 cells	100	[5]
Kir6.2/SUR1	Xenopus oocytes	4	[1]
Kir6.2/SUR2A (cardiac type)	COS-1 cells	>10,000	[5]
Kir6.2/SUR2A	Xenopus oocytes	3,000	[1]
Kir6.2/SUR2B (smooth muscle type)	COS-1 cells	>10,000	[5]
Kir6.2/SUR2B	Xenopus oocytes	5,000	[1]

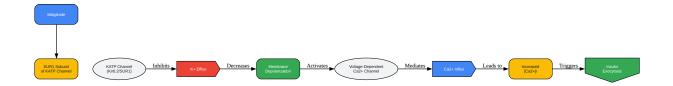
Table 2: Mitiglinide's Efficacy in Displacing [3H]glibenclamide from SUR1

Cell Type	IC50 (nM)	Reference
HIT-T15 cells (hamster insulinoma)	13	
COS-1 cells expressing SUR1	280	[5]

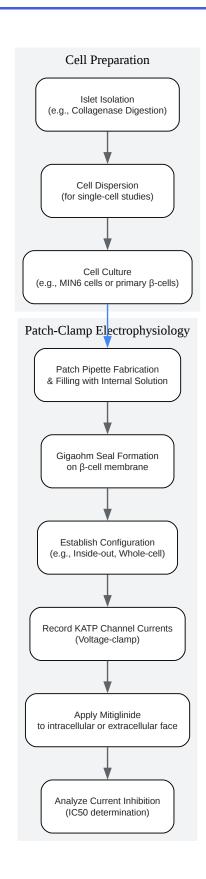
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by mitiglinide and a typical experimental workflow for its electrophysiological characterization.









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